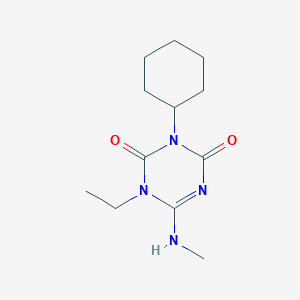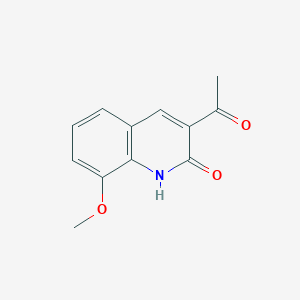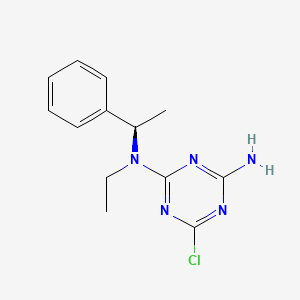
(R)-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is a chiral compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the N2 position, and a 1-phenylethyl group at the N2 position. The chirality of the compound is due to the presence of the chiral center at the 1-phenylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ®-1-phenylethylamine in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques can ensure the production of optically pure ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted triazine derivatives.
Oxidation Reactions: N-oxides of the triazine compound.
Reduction Reactions: Corresponding amines.
Hydrolysis: Amines and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom and the chiral center enhances its binding affinity and selectivity towards specific targets. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with neuropharmacological potential.
(+)-Bis[®-1-phenylethyl]amine hydrochloride: A chiral amine used in various synthetic applications.
Diphenyl-N-(®-1-phenylethyl),N’-(2’,6’-diisopropylaniline)-phosphinimidic amide: A compound used in the synthesis of fluorescent materials.
Uniqueness
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16ClN5 |
|---|---|
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
6-chloro-2-N-ethyl-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5/c1-3-19(9(2)10-7-5-4-6-8-10)13-17-11(14)16-12(15)18-13/h4-9H,3H2,1-2H3,(H2,15,16,17,18)/t9-/m1/s1 |
InChI-Schlüssel |
PJFMXJZYPUEUEM-SECBINFHSA-N |
Isomerische SMILES |
CCN(C1=NC(=NC(=N1)N)Cl)[C@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(C1=NC(=NC(=N1)N)Cl)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


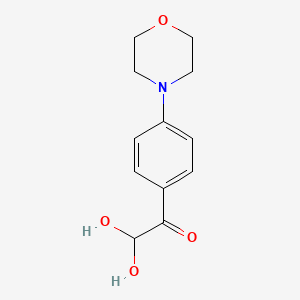

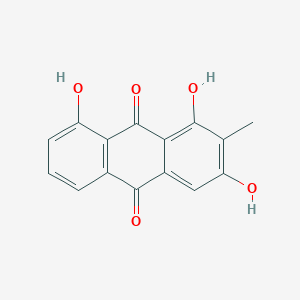
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
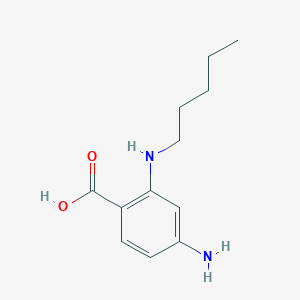
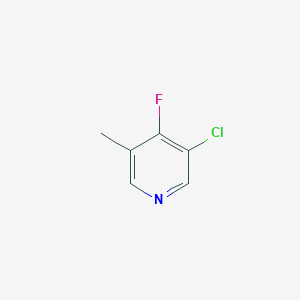
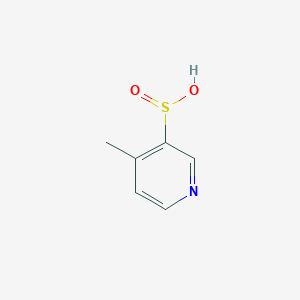

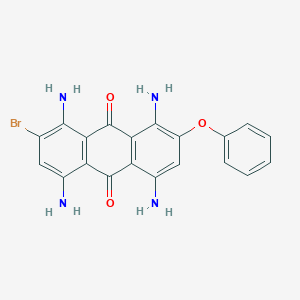

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
